4,4'-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol
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Overview
Description
4,4’-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol is a complex organic compound known for its unique chemical structure and properties. It is a derivative of bisphenol, characterized by the presence of an imine group and phenylene rings. This compound is used in various industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol typically involves the reaction of bisphenol A with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
4,4’-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of high-performance plastics and resins.
Mechanism of Action
The mechanism of action of 4,4’-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol involves its interaction with specific molecular targets. The imine group and phenolic hydroxyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A well-known compound with similar structural features but lacks the imine group.
Bisphenol S: Another bisphenol derivative with sulfone groups instead of the imine group.
Bisphenol F: Contains a methylene bridge instead of the imine linkage.
Uniqueness
4,4’-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol is unique due to the presence of the imine group, which imparts distinct chemical reactivity and biological activity compared to other bisphenol derivatives. This uniqueness makes it valuable in specialized applications where specific interactions with biological or chemical systems are required .
Properties
CAS No. |
85586-53-4 |
---|---|
Molecular Formula |
C30H27NO2 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
4-[3-[[3-(4-hydroxyphenyl)-3-bicyclo[3.2.2]nona-1(7),5,8-trienyl]amino]-3-bicyclo[3.2.2]nona-1(7),5,8-trienyl]phenol |
InChI |
InChI=1S/C30H27NO2/c32-27-13-9-25(10-14-27)29(17-21-1-2-22(18-29)4-3-21)31-30(26-11-15-28(33)16-12-26)19-23-5-6-24(20-30)8-7-23/h1-16,31-33H,17-20H2 |
InChI Key |
URUDANUCPOPRCH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C(CC1(C3=CC=C(C=C3)O)NC4(CC5=CC=C(C4)C=C5)C6=CC=C(C=C6)O)C=C2 |
Origin of Product |
United States |
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